molecular formula C13H21NO B7907499 1-[4-(Diethylamino)phenyl]-2-propanol

1-[4-(Diethylamino)phenyl]-2-propanol

Cat. No.: B7907499
M. Wt: 207.31 g/mol
InChI Key: FEAUNXMGZIZPMT-UHFFFAOYSA-N
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Description

1-[4-(Diethylamino)phenyl]-2-propanol is an organic compound with a complex structure that includes a diethylamino group attached to a phenyl ring, which is further connected to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Diethylamino)phenyl]-2-propanol typically involves the reaction of 4-(Diethylamino)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol group using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure to reduce the aldehyde group to an alcohol group efficiently. The reaction conditions typically include moderate temperatures and pressures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Diethylamino)phenyl]-2-propanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(Diethylamino)phenyl]-2-propanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Diethylamino)phenyl]-2-propanol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various biological receptors, potentially leading to modulation of cellular processes. The compound may also act as an enzyme inhibitor or activator, influencing metabolic pathways and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Diethylamino)phenyl]-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the diethylamino group and the propanol chain allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

1-[4-(diethylamino)phenyl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-4-14(5-2)13-8-6-12(7-9-13)10-11(3)15/h6-9,11,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAUNXMGZIZPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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